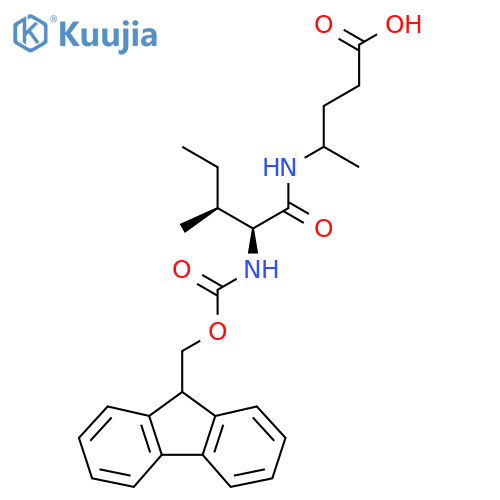Cas no 2171427-27-1 (4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid)

2171427-27-1 structure
商品名:4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid
4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid
- 2171427-27-1
- 4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid
- EN300-1489425
-
- インチ: 1S/C26H32N2O5/c1-4-16(2)24(25(31)27-17(3)13-14-23(29)30)28-26(32)33-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22,24H,4,13-15H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t16-,17?,24-/m0/s1
- InChIKey: WPSYTIDWMZRXNM-DZNFTPFFSA-N
- ほほえんだ: O(C(N[C@H](C(NC(C)CCC(=O)O)=O)[C@@H](C)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 452.23112213g/mol
- どういたいしつりょう: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 105Ų
4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1489425-2500mg |
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171427-27-1 | 2500mg |
$1650.0 | 2023-09-28 | ||
| Enamine | EN300-1489425-5000mg |
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171427-27-1 | 5000mg |
$2443.0 | 2023-09-28 | ||
| Enamine | EN300-1489425-0.25g |
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171427-27-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1489425-0.5g |
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171427-27-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1489425-100mg |
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171427-27-1 | 100mg |
$741.0 | 2023-09-28 | ||
| Enamine | EN300-1489425-1.0g |
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171427-27-1 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1489425-5.0g |
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171427-27-1 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1489425-0.05g |
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171427-27-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1489425-1000mg |
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171427-27-1 | 1000mg |
$842.0 | 2023-09-28 | ||
| Enamine | EN300-1489425-10.0g |
4-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]pentanoic acid |
2171427-27-1 | 10g |
$14487.0 | 2023-06-05 |
4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid 関連文献
-
1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
2171427-27-1 (4-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidopentanoic acid) 関連製品
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 4770-00-7(3-cyano-4-nitroindole)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
